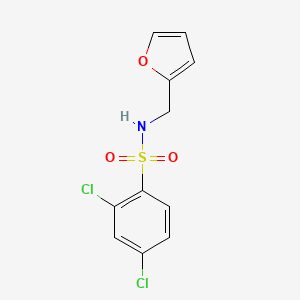

2,4-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

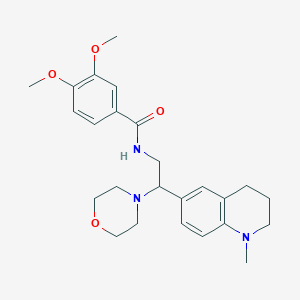

2,4-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C11H9Cl2NO3S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of compounds similar to this compound has been reported. For instance, N-(Furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate were produced using 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .Molecular Structure Analysis

The linear formula of this compound is C11H9Cl2NO3S . Its molecular weight is 270.117 .Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 442.0±55.0 °C . Its predicted density is 1.476±0.06 g/cm3 . The predicted acidity coefficient (pKa) is 9.47±0.50 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- Gold(I)-Catalyzed Cascade Reactions: A study by Wang et al. (2014) demonstrated the synthesis of N-(furan-3-ylmethylene)benzenesulfonamides through a gold(I)-catalyzed cascade reaction, enriching gold carbenoid chemistry (Wang et al., 2014).

- Structural Studies of Benzenesulfonamide: Bats et al. (2001) investigated the crystal structures of N-[5-(4-chlorophenyl)furan-2-ylmethyl]-4-methyl-N-(prop-2-ynyl)benzenesulfonamide, focusing on intermolecular interactions (Bats et al., 2001).

Biomedical Applications

- Chemosensing Probe for Sn2+ Detection: Ravichandiran et al. (2020) developed a colorimetric and fluorescence probe for selectively detecting Sn2+ in aqueous solutions, with potential for bioimaging applications (Ravichandiran et al., 2020).

- Antimicrobial Activity: El-Gaby et al. (2018) synthesized a series of benzenesulfonamides with antimicrobial properties, highlighting their potential in combating infections (El-Gaby et al., 2018).

- Anticancer Activity: Kumar et al. (2015) evaluated benzenesulfonamide hybrid molecules for their anticancer activity, showing promising results against various cancer cell lines (Kumar et al., 2015).

Chemical Transformations and Mining

- Mining the Chemical Space: Fülöpová and Soural (2015) reviewed the applications of polymer-supported benzenesulfonamides in chemical transformations, underscoring their versatility in producing diverse chemical scaffolds (Fülöpová & Soural, 2015).

Enzyme Inhibition Studies

- Carbonic Anhydrase Inhibition: Gul et al. (2016) synthesized hydrazinyl benzenesulfonamides, assessing their inhibitory effects on human carbonic anhydrases, an important target in pharmacology (Gul et al., 2016).

Further Research Applications

- Oxidation Studies: Angadi and Tuwar (2010) investigated the kinetics of fursemide oxidation by diperiodatocuprate(III) in alkaline medium, providing insights into reaction mechanisms and kinetics (Angadi & Tuwar, 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

2,4-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO3S/c12-8-3-4-11(10(13)6-8)18(15,16)14-7-9-2-1-5-17-9/h1-6,14H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCRSULUCSWBKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001333018 |

Source

|

| Record name | 2,4-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001333018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49725745 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

332020-73-2 |

Source

|

| Record name | 2,4-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001333018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3E)-3-{[(3,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2775578.png)

![N-[2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2775590.png)

![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide](/img/structure/B2775591.png)